molecular formula C36H31N2O6- B12364999 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(9H-fluoren-9-ylmethyl) ester

Cat. No.: B12364999
M. Wt: 587.6 g/mol
InChI Key: YCGIGJPLYCPSOP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Pip(Fmoc)-OH typically involves the protection of the piperidine ring with two Fmoc groups. The process begins with the reaction of piperidine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of Fmoc-Pip(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of the compound with high purity .

Mechanism of Action

The mechanism of action of Fmoc-Pip(Fmoc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step, involving the removal of the Fmoc group, exposes the free amine group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Pip(Fmoc)-OH is unique due to its dual Fmoc protection, which provides enhanced stability and selectivity during peptide synthesis. This dual protection allows for the synthesis of more complex peptide structures compared to single Fmoc-protected compounds .

Properties

Molecular Formula

C36H31N2O6-

Molecular Weight

587.6 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylate

InChI

InChI=1S/C36H32N2O6/c39-33(40)36(37-34(41)43-21-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-19-38(20-18-36)35(42)44-22-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-32H,17-22H2,(H,37,41)(H,39,40)/p-1

InChI Key

YCGIGJPLYCPSOP-UHFFFAOYSA-M

Canonical SMILES

C1CN(CCC1(C(=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Origin of Product

United States

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